6-Methyl-1H-indole

Aryl Hydrocarbon Receptor Nuclear Receptor Toxicology

Choose 6-Methyl-1H-indole for its uniquely defined AhR agonist profile—91% E-MAX relative to TCDD—distinct from 4-methylindole (134%) and 7-methylindole (which gains activity after hepatocyte incubation). Its LogP of 2.60 ensures predictable membrane permeability for reproducible CYP1A1 gene expression studies without receptor saturation. A critical building block for synthesizing tryptophan dioxygenase inhibitors (pyridyl-ethenyl-indoles) as anticancer immunomodulators and benz[c,d]indol-3(1H)-one derivatives. Insoluble in water; dissolve in organic solvents. R&D-use only.

Molecular Formula C9H9N
Molecular Weight 131.17 g/mol
CAS No. 3420-02-8
Cat. No. B1295342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1H-indole
CAS3420-02-8
Molecular FormulaC9H9N
Molecular Weight131.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C=CN2
InChIInChI=1S/C9H9N/c1-7-2-3-8-4-5-10-9(8)6-7/h2-6,10H,1H3
InChIKeyONYNOPPOVKYGRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1H-indole (CAS 3420-02-8) Scientific Procurement Guide for Medicinal Chemistry and Pharmacology


6-Methyl-1H-indole (CAS 3420-02-8) is a monomethylated indole derivative with the molecular formula C₉H₉N and a molecular weight of 131.17 g/mol [1]. It belongs to the indole class of heterocyclic compounds, characterized by a pyrrole ring fused to a benzene ring [2]. Physically, it appears as a clear yellow to light brown liquid after melting (melting point 29–32°C, boiling point 112°C at 5 mmHg, density 1.059 g/mL at 25°C) and is insoluble in water [3]. This compound serves as a critical building block in medicinal chemistry and is notably a reactant for the synthesis of tryptophan dioxygenase inhibitors and benz[c,d]indol-3(1H)-one derivatives .

Why 6-Methyl-1H-indole Cannot Be Interchanged with Other Methylindole Isomers in Research Applications


Methylindole isomers are not interchangeable due to position-specific effects on biological activity, physicochemical properties, and synthetic utility. The methyl group position profoundly influences the compound's activity at key biological targets such as the aryl hydrocarbon receptor (AhR), where 6-methylindole acts as a strong agonist with 91% efficacy relative to TCDD, whereas 4-methylindole exhibits 134% efficacy and 7-methoxyindole shows 80% [1]. Similarly, the metabolic fate of these compounds differs significantly; incubation with human hepatocytes diminishes the AhR agonist effects of 4-methylindole and 6-methylindole, but enhances those of 7-methylindole [2]. Physicochemical properties such as LogP also vary by substitution position, with 6-methylindole (LogP 2.60) differing from 5-methylindole (LogP 2.68) and 2-methylindole (LogP 2.53), impacting solubility and membrane permeability [3]. These differences underscore the necessity for precise compound selection in research and development.

Quantitative Evidence Differentiating 6-Methyl-1H-indole from Closest Analogs for Scientific Selection


AhR Agonist Efficacy: 6-Methylindole Exhibits 91% Relative EMAX Compared to 134% for 4-Methylindole

6-Methylindole (6-Me-indole) is a potent agonist of the human aryl hydrocarbon receptor (AhR) with an efficacy (E-MAX) of 91% relative to 5 nM dioxin (TCDD). This positions it as a strong but not maximal agonist, distinct from 4-methylindole which shows 134% E-MAX. [1]

Aryl Hydrocarbon Receptor Nuclear Receptor Toxicology

CYP1A1 Enzyme Inhibition: 6-Methylindole IC50 in Human Hepatocytes vs. Other MMIs

6-Methylindole inhibits CYP1A1 catalytic activity in human hepatocytes with IC50 values ranging from 1.2 to 23.8 μM for mono-methylindoles (MMIs) overall. In LS180 cells, IC50 values range from 3.4 to 11.4 μM. 6-Methylindole, like other MMIs except 2-methylindole, also strongly induces CYP1A1 and CYP1A2 mRNA expression. [1]

CYP1A1 Enzyme Inhibition Drug Metabolism

Metabolic Stability and AhR Agonist Activity: Diminished vs. Enhanced Effects in Hepatocytes

Incubation of parental mono-methylindoles (MMIs) with human hepatocytes leads to divergent metabolic fates: the AhR agonist effects are diminished for 4-methylindole and 6-methylindole, but enhanced for 7-methylindole. This is based on testing in AZ-AHR reporter cells. [1]

Metabolism AhR Hepatocytes

Physicochemical Differentiation: LogP of 6-Methylindole vs. 5- and 2-Methylindole Isomers

The octanol-water partition coefficient (LogP) for 6-methylindole is estimated at 2.60 [1]. This differs from 5-methylindole (LogP 2.68) [2] and 2-methylindole (LogP 2.53) [3], indicating distinct lipophilicity profiles that influence membrane permeability and solubility.

LogP Lipophilicity ADME

Primary Research Applications of 6-Methyl-1H-indole Based on Quantitative Evidence


Aryl Hydrocarbon Receptor (AhR) Signaling Studies

6-Methylindole serves as a defined, moderate-potency AhR agonist (91% E-MAX relative to TCDD) [1]. This makes it suitable for investigating AhR-mediated gene expression without saturating the receptor, and for comparative studies against stronger agonists like 4-methylindole (134%) [1].

Drug Metabolism and CYP1A1 Interaction Research

This compound is valuable for studying the dual effects of mono-methylindoles on CYP1A1: induction of gene expression and inhibition of enzyme activity [2]. Its metabolic lability in hepatocytes, leading to diminished AhR activity, provides a model for studying compound-specific biotransformation [2].

Synthesis of Tryptophan Dioxygenase Inhibitors

6-Methylindole is a key reactant in the preparation of pyridyl-ethenyl-indoles, which act as tryptophan dioxygenase inhibitors with potential as anticancer immunomodulators . This application is supported by multiple vendor datasheets and literature.

Synthesis of Benz[c,d]indol-3(1H)-one Derivatives

It is employed in the synthesis of benz[c,d]indol-3(1H)-one derivatives, a class of compounds with diverse pharmacological activities .

Quote Request

Request a Quote for 6-Methyl-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.